4-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-5-methyl-2-(methylsulfanyl)pyrimidine 4-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-5-methyl-2-(methylsulfanyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2640873-23-8
VCID: VC11855690
InChI: InChI=1S/C19H25N7OS/c1-12-9-20-19(28-4)24-18(12)27-11-14-5-7-26(8-6-14)17-15-10-21-25(3)16(15)22-13(2)23-17/h9-10,14H,5-8,11H2,1-4H3
SMILES: CC1=CN=C(N=C1OCC2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C)SC
Molecular Formula: C19H25N7OS
Molecular Weight: 399.5 g/mol

4-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-5-methyl-2-(methylsulfanyl)pyrimidine

CAS No.: 2640873-23-8

Cat. No.: VC11855690

Molecular Formula: C19H25N7OS

Molecular Weight: 399.5 g/mol

* For research use only. Not for human or veterinary use.

4-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-5-methyl-2-(methylsulfanyl)pyrimidine - 2640873-23-8

Specification

CAS No. 2640873-23-8
Molecular Formula C19H25N7OS
Molecular Weight 399.5 g/mol
IUPAC Name 1,6-dimethyl-4-[4-[(5-methyl-2-methylsulfanylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C19H25N7OS/c1-12-9-20-19(28-4)24-18(12)27-11-14-5-7-26(8-6-14)17-15-10-21-25(3)16(15)22-13(2)23-17/h9-10,14H,5-8,11H2,1-4H3
Standard InChI Key JSZYRVYJLDDKMO-UHFFFAOYSA-N
SMILES CC1=CN=C(N=C1OCC2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C)SC
Canonical SMILES CC1=CN=C(N=C1OCC2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C)SC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates a pyrazolo[3,4-d]pyrimidine scaffold substituted at the 1- and 6-positions with methyl groups, linked via a piperidin-4-ylmethoxy bridge to a 5-methyl-2-(methylsulfanyl)pyrimidine moiety. Key features include:

  • Molecular Formula: C19H25N7OS\text{C}_{19}\text{H}_{25}\text{N}_7\text{OS}

  • Molecular Weight: 399.5 g/mol

  • IUPAC Name: 1,6-dimethyl-4-[4-[(5-methyl-2-methylsulfanylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine

The presence of sulfur-containing groups (methylsulfanyl) and nitrogen-rich heterocycles enhances its capacity for hydrogen bonding and hydrophobic interactions, critical for target binding .

Spectroscopic Characterization

Structural elucidation relies on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR spectra resolve distinct signals for methyl groups (δ\delta 2.5–3.0 ppm), aromatic protons (δ\delta 7.5–8.5 ppm), and thiomethyl sulfur environments.

  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 399.5, consistent with the molecular formula.

Analytical DataValues/Descriptions
CAS No.2640873-23-8
SMILESCC1=CN=C(N=C1OCC2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C)SC
PubChem CID155799127
XLogP3-AA (Predicted)3.2

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions starting with functionalization of the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Alkylation: Introduction of the piperidinyl group via nucleophilic substitution under basic conditions (e.g., potassium carbonate in ethanol).

  • Etherification: Coupling the piperidinyl intermediate with 5-methyl-2-(methylsulfanyl)pyrimidin-4-ol using Mitsunobu or Williamson ether synthesis protocols.

  • Purification: Chromatographic techniques (HPLC, silica gel) yield the final compound with >95% purity.

Critical parameters such as temperature control (05C0–5^\circ \text{C} for exothermic steps) and inert atmospheres (argon/nitrogen) prevent side reactions and degradation.

Yield and Scalability

Pilot-scale syntheses report yields of 60–70%, with scalability limited by the cost of thiomethylation reagents. Recent advances in flow chemistry aim to improve efficiency and reduce waste .

Biological Activity and Mechanisms

Kinase Inhibition Profile

Pyrazolo[3,4-d]pyrimidine derivatives are recognized for their kinase inhibitory activity. Comparative studies suggest this compound targets:

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): IC50_{50} values in the nanomolar range, disrupting angiogenesis in solid tumors .

  • Epidermal Growth Factor Receptor (EGFR): Partial inhibition observed in kinase assays, implicating potential in non-small cell lung cancer .

Mechanistically, the compound occupies the ATP-binding pocket of kinases, with the methylsulfanyl group forming critical van der Waals interactions with hydrophobic residues .

Cytotoxic Effects

In vitro screens against human cancer cell lines (e.g., MCF-7, HepG2) demonstrate:

  • GI50_{50}: 1.2–3.8 μM, comparable to sunitinib (GI50_{50} 0.9–2.5 μM) .

  • Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization confirm programmed cell death pathways .

Therapeutic Applications

Oncology

The compound’s dual inhibition of VEGFR-2 and EGFR positions it as a candidate for multi-targeted cancer therapy. Preclinical models show:

  • Tumor Growth Reduction: 60–75% inhibition in xenograft models (breast, liver) .

  • Metastasis Suppression: Downregulation of MMP-2/9 expression, impairing invasion .

Neurological Disorders

Emerging evidence suggests cross-reactivity with kinases involved in neuroinflammation (e.g., JAK3, AKT), warranting exploration in multiple sclerosis and Alzheimer’s disease.

Future Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and blood-brain barrier penetration.

  • Toxicology Profiles: Determine LD50_{50} and organ-specific toxicity in rodent models.

  • Structural Analog Development: Optimize substituents (e.g., replacing methylsulfanyl with fluorinated groups) to enhance potency and selectivity .

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